Echinomycin
Overview
Description
Echinomycin is a peptide antibiotic that belongs to the quinoxaline family. It is a dimer of two peptides creating a cyclic structure, containing a bicyclic aromatic chromophore attached to the dimerized cyclic peptide core and a thioacetal bridge. This compound is known for its ability to intercalate into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . It was discovered in 1957 and has shown potent antibacterial, anticancer, and antiviral activities .
Mechanism of Action
Echinomycin, also known as Levomycin, is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus . This compound has been the subject of extensive research due to its potent antibacterial, anticancer, and antiviral activities .
Target of Action
This compound primarily targets DNA and hypoxia-inducible factor 1 alpha (HIF1alpha) . It binds to DNA at two specific sites, thereby blocking the binding of HIF1alpha . This interaction inhibits RNA synthesis and controls cellular proliferation in eukaryotes .
Mode of Action
This compound is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . This structure allows this compound to intercalate into DNA, inserting a pair of aromatic ring groups between adjacent base pairs of the DNA . This bis-intercalation prevents the unwinding of the double helical DNA, thus inhibiting the replication of chromosomal DNA .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits HIF-1α-mediated transcription , which is involved in various cellular processes such as angiogenesis, erythropoiesis, cell cycle, metabolism, and apoptosis . These processes are crucial for metastasis and tumor progression .
Result of Action
This compound’s action results in molecular and cellular effects. It selectively kills leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without normal stem cell toxicity . It also exhibits broad effectiveness against a panel of primary AML blast cells . Furthermore, this compound can induce long-term complete remission in a murine model of relapsed AML .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the survival and transmission of Echinococcus spp., the causative agent of echinococcosis, are affected by natural environmental factors . .
Biochemical Analysis
Biochemical Properties
Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction with DNA and RNA synthesis inhibition is a crucial aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits HIF-1α and HIF-1β binding to a hypoxia-responsive element sequence of promoters of hypoxia-responsive genes . This inhibition impacts cell survival, glycolysis, angiogenesis, migration, and invasion, all of which are crucial for tumor progression and metastasis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA. It intercalates into DNA at two specific sites, blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction inhibits the DNA-binding activity of HIF-1, a transcription factor that controls genes involved in crucial aspects of cancer biology .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it was found that this compound did not inhibit fracture healing or callus formation in an in vivo murine standard femur fracture model
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on immature rats primed with gonadotropins, it was found that this compound significantly decreased ET-2 mRNA level in the ovaries after treatment . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in unique metabolic pathways. Its biosynthesis starts with molecule QC, with L-tryptophan as the precursor . The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP) . The biosynthesis of this compound involves several enzymes and cofactors, but the effects on metabolic flux or metabolite levels need further exploration.
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its ability to intercalate into DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule QC, where L-tryptophan serves as the precursor. The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. Emc7, which contains a terminal thioesterase domain, allows the peptide to dimerize and then release. This cyclized product then undergoes further modification by Ecm17, an oxidoreductase, creating a disulfide bond .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces species, such as Streptomyces lasalienis. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Echinomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form thiol groups.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Echinomycin has a wide range of scientific research applications:
Comparison with Similar Compounds
Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalation mechanism and potent inhibition of hypoxia-inducible factor 1 alpha (HIF1alpha). Similar compounds include:
Quinomycin G: Another quinoxaline antibiotic with similar DNA intercalation properties.
Thiocoraline: A quinomycin antibiotic with potent anticancer activity.
Quinaldopeptin: Another member of the quinoxaline family with DNA-binding properties.
Sandramycin: A quinoxaline antibiotic known for its strong DNA-binding affinity.
Properties
CAS No. |
512-64-1 |
---|---|
Molecular Formula |
C51H64N12O12S2 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |
InChI Key |
AUJXLBOHYWTPFV-RQLJINDISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Appearance |
Solid powder |
512-64-1 | |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: Should be stored at 5 °C or less. |
solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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